![molecular formula C14H20O6S2 B14390394 1,3-Bis[(ethenesulfonyl)methoxy]-5,5-dimethylcyclohexa-1,3-diene CAS No. 89802-99-3](/img/structure/B14390394.png)
1,3-Bis[(ethenesulfonyl)methoxy]-5,5-dimethylcyclohexa-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis[(ethenesulfonyl)methoxy]-5,5-dimethylcyclohexa-1,3-diene is a chemical compound known for its unique structure and properties It features a cyclohexa-1,3-diene ring substituted with two ethenesulfonylmethoxy groups and two methyl groups at the 5,5-positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(ethenesulfonyl)methoxy]-5,5-dimethylcyclohexa-1,3-diene typically involves the reaction of 5,5-dimethylcyclohexa-1,3-diene with ethenesulfonylmethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to deprotonate the ethenesulfonylmethanol, facilitating its nucleophilic attack on the cyclohexa-1,3-diene ring.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis[(ethenesulfonyl)methoxy]-5,5-dimethylcyclohexa-1,3-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the ethenesulfonyl groups to ethyl groups.
Substitution: Nucleophilic substitution reactions can replace the ethenesulfonylmethoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce ethyl-substituted cyclohexa-1,3-diene.
Aplicaciones Científicas De Investigación
1,3-Bis[(ethenesulfonyl)methoxy]-5,5-dimethylcyclohexa-1,3-diene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is utilized in the production of advanced materials, such as polymers and resins, due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of 1,3-Bis[(ethenesulfonyl)methoxy]-5,5-dimethylcyclohexa-1,3-diene involves its interaction with various molecular targets. The ethenesulfonyl groups can participate in electrophilic and nucleophilic reactions, making the compound a versatile intermediate in chemical synthesis. The cyclohexa-1,3-diene ring provides a stable framework that can undergo various transformations, facilitating the formation of diverse products.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Bis[(methylsulfonyl)methoxy]-5,5-dimethylcyclohexa-1,3-diene
- 1,3-Bis[(ethenesulfonyl)methoxy]benzene
- 1,3-Bis[(ethenesulfonyl)methoxy]cyclohexane
Uniqueness
1,3-Bis[(ethenesulfonyl)methoxy]-5,5-dimethylcyclohexa-1,3-diene is unique due to the presence of both ethenesulfonylmethoxy groups and the dimethyl-substituted cyclohexa-1,3-diene ring. This combination of functional groups and structural features provides distinct reactivity and stability, making it valuable for specific applications in organic synthesis and materials science.
Propiedades
Número CAS |
89802-99-3 |
|---|---|
Fórmula molecular |
C14H20O6S2 |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
1,3-bis(ethenylsulfonylmethoxy)-5,5-dimethylcyclohexa-1,3-diene |
InChI |
InChI=1S/C14H20O6S2/c1-5-21(15,16)10-19-12-7-13(9-14(3,4)8-12)20-11-22(17,18)6-2/h5-8H,1-2,9-11H2,3-4H3 |
Clave InChI |
NLWYBGJSRMQOKZ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=CC(=C1)OCS(=O)(=O)C=C)OCS(=O)(=O)C=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


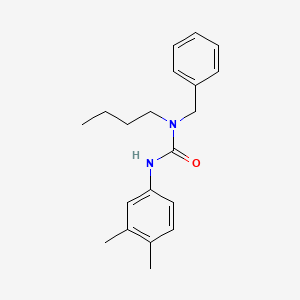
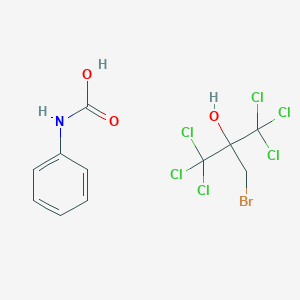
![N-Methyl-N'-[4-(6-sulfanylidene-1,4,5,6-tetrahydropyridazin-3-yl)phenyl]urea](/img/structure/B14390316.png)
![N-{4-[2-(2,6-Dioxopiperidin-1-yl)ethoxy]phenyl}acetamide](/img/structure/B14390320.png)
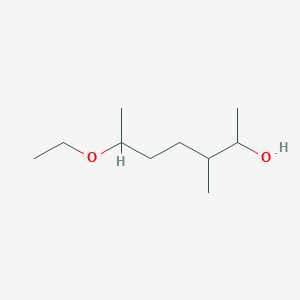

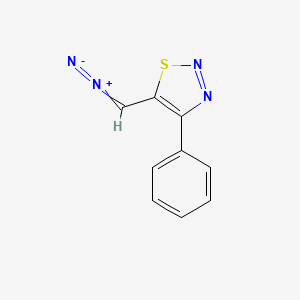
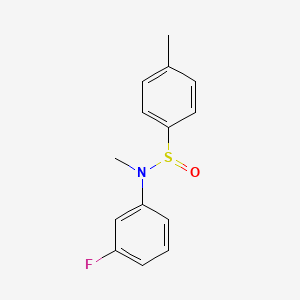

![Oxo(diphenyl){[(prop-2-en-1-yl)oxy]methyl}-lambda~5~-phosphane](/img/structure/B14390354.png)
![4-[(2-Nitrophenyl)sulfanyl]thiomorpholine](/img/structure/B14390356.png)

![2-[(Propan-2-yl)oxy]phenyl pent-1-en-1-ylcarbamate](/img/structure/B14390362.png)

